molecular formula C15H12INO B5819929 N-(4-iodophenyl)-3-phenylacrylamide CAS No. 56298-77-2

N-(4-iodophenyl)-3-phenylacrylamide

Cat. No.: B5819929
CAS No.: 56298-77-2
M. Wt: 349.17 g/mol
InChI Key: CJLNYBFEPGTMFT-IZZDOVSWSA-N
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Description

N-(4-iodophenyl)-3-phenylacrylamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom attached to the phenyl ring and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-3-phenylacrylamide typically involves the reaction of 4-iodoaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-iodophenyl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction Reactions: The acrylamide moiety can be reduced to form the corresponding amine, or oxidized to form different functional groups.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of various substituted phenylacrylamides.

    Oxidation and Reduction Reactions: Formation of amines, alcohols, or other oxidized products.

Scientific Research Applications

Chemistry: N-(4-iodophenyl)-3-phenylacrylamide is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules and polymers with specific properties.

Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its structure allows for modifications that can lead to compounds with biological activity, such as anticancer or antimicrobial properties.

Industry: In the materials science field, this compound can be used to create polymers with unique optical and mechanical properties. These polymers can be used in various industrial applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-phenylacrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and acrylamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    N-(4-iodophenyl)-β-alanine derivatives: These compounds share the 4-iodophenyl group but differ in the rest of the structure.

    N-(4-iodophenyl)-N’-2-chloroethylurea: Another compound with a 4-iodophenyl group, used for its anticancer properties.

Uniqueness: N-(4-iodophenyl)-3-phenylacrylamide is unique due to its specific combination of the 4-iodophenyl group and the acrylamide moiety. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-(4-iodophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLNYBFEPGTMFT-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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